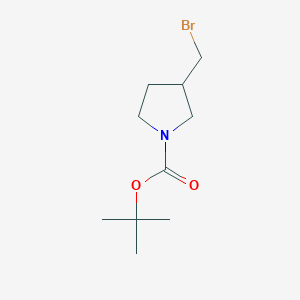
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate" is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and potential use as intermediates in the synthesis of drugs.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound with potential for further selective derivation, was synthesized through two efficient routes, providing access to novel compounds that complement piperidine ring systems . Another study reported the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, which was further reacted to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, useful synthons for preparing diverse piperidine derivatives . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation .
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been characterized using various spectroscopic methods. For example, Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were characterized using FTIR, 1H, and 13C NMR spectroscopy, and the crystal structure of one such compound was determined by X-ray crystallography . The molecular structure is often stabilized by intramolecular hydrogen bonds, which can be predicted by density functional theory (DFT) analyses .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for instance, involves the reaction with BuLi followed by alkylation with bromoalkenes . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through amination of 4-iodo-2-methyl-6-nitroaniline is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure, thermal stability, and vibrational spectra of these compounds have been studied using X-ray diffraction, DFT, and spectroscopic methods . These studies provide insights into the stability, reactivity, and potential applications of the compounds. For example, the molecular electrostatic potential and frontier molecular orbitals analyses can predict the reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate has been utilized in the synthesis and characterization of various derivatives, demonstrating its versatility in chemical reactions. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. These compounds exhibit interesting molecular shapes and crystalline structures, with detailed analysis of intermolecular interactions and crystal packing, highlighting their potential in structural chemistry and materials science (Kulkarni et al., 2016).
Synthesis of Enantiopure Derivatives
The compound has been used as a precursor in the synthesis of enantiopure derivatives. A study demonstrated the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates starting from Boc-Asp-O(t)Bu and other beta-amino acids, leading to the synthesis of cis-4-hydroxy delta-lactams with good yield and stereoselectivity. This showcases the compound’s applicability in the synthesis of complex molecular structures with specific stereochemistry, beneficial for drug development and synthetic chemistry (Marin et al., 2004).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
This compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib, highlighting its importance in medicinal chemistry. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the compound's role in creating structurally complex and biologically significant molecules (Kong et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBFGLKMWGHNEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647888 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
CAS RN |
782493-57-6 |
Source


|
| Record name | tert-Butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

